molecular formula C8H14N2O4 B2770662 Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate CAS No. 1791250-70-8

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate

Katalognummer: B2770662
CAS-Nummer: 1791250-70-8
Molekulargewicht: 202.21
InChI-Schlüssel: VXCOMUODVMYKAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1791250-70-8 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 3- (2-oxo-1,3-oxazolidin-3-yl)propylcarbamate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route of rivaroxaban has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The Goldberg coupling was used as the key step . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied . For example, rivaroxaban was obtained in a reaction involving the Goldberg coupling . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Oxazolidinones are recognized for their antibacterial properties, particularly against gram-positive pathogens. They inhibit protein synthesis in bacteria by binding to the bacterial ribosome. For example, research on novel oxazolidinone analogs like U-100592 and U-100766 demonstrates their effectiveness against a range of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These studies underscore the potential of oxazolidinone derivatives in addressing antibiotic resistance, a growing concern in medical science (Zurenko et al., 1996).

Synthetic Applications

Oxazolidinones serve as versatile intermediates in organic synthesis. The convenient synthesis of densely functionalized N-substituted 4-methylene-2-oxazolidinones highlights the role of oxazolidinone derivatives in synthesizing complex molecules. These compounds are produced via intramolecular nucleophilic addition, demonstrating the utility of oxazolidinones in constructing heterocyclic compounds with potential applications in medicinal chemistry and material science (Kimura et al., 1990).

Enzymatic Synthesis and Biological Activity

The enzymatic synthesis of oxazolidin-2-ones from 2-aminoalcohols and dimethyl carbonate, leading to compounds like 3-ethyl-1,3-oxazolidin-2-one, reveals the multifunctionality of oxazolidinones. This process involves immobilized lipases, indicating the potential for green chemistry applications. Oxazolidinones' diverse biological and pharmacological activities are noteworthy, with implications for drug development and biocatalysis (Yadav & Pawar, 2014).

Safety Profile Improvement

The development of new oxazolidinone compounds with improved safety profiles is crucial, given the adverse effects associated with some members of this class. Research on compounds like MRX-I highlights the effort to enhance the antibacterial efficacy of oxazolidinones while reducing potential side effects such as monoamine oxidase inhibition and myelosuppression. This focus on safety and efficacy underscores the importance of oxazolidinones in developing next-generation antibiotics (Gordeev & Yuan, 2014).

Eigenschaften

IUPAC Name

methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOMUODVMYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791250-70-8
Record name methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.